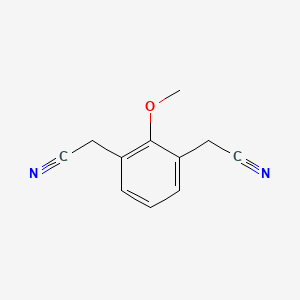

1,3-Benzenediacetonitrile, 2-methoxy-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

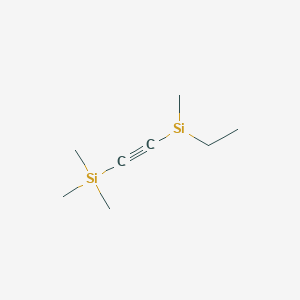

1,3-ベンゼンジアセトニトリル、2-メトキシ- は、分子式 C10H8N2O を持つ有機化合物です。これは、ベンゼン環にメトキシ基が結合したベンゼンジアセトニトリルの誘導体です。

2. 製法

合成経路と反応条件

1,3-ベンゼンジアセトニトリル、2-メトキシ- の合成は、通常、1,3-ベンゼンジアセトニトリルをメトキシ含有試薬と特定の条件下で反応させることから始まります。一般的な方法の1つは、硫酸などの強酸触媒の存在下、メタノールを用いて 1,3-ベンゼンジアセトニトリルをエーテル化するものです。反応は中間体の生成を経て進行し、その後、求核置換反応により目的の生成物が得られます。

工業的生産方法

1,3-ベンゼンジアセトニトリル、2-メトキシ- の工業的生産には、連続フローリアクターを使用した大規模なエーテル化プロセスが用いられる場合があります。これらのリアクターは、温度、圧力、反応物の濃度などの反応条件を正確に制御できるため、最終生成物の収率と純度が高くなります。高度な触媒と最適化された反応パラメータの使用により、工業的生産プロセスの効率がさらに向上します。

3. 化学反応解析

反応の種類

1,3-ベンゼンジアセトニトリル、2-メトキシ- は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの強力な酸化剤を用いて酸化すると、対応するカルボン酸を生成します。

還元: 還元反応は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を用いて行うことができ、アミンやアルコールを生成します。

置換: メトキシ基は、ハロゲンや有機金属化合物などの試薬を用いた求核置換反応により、他の官能基に置換することができます。

一般的な試薬と条件

酸化: 酸性媒体中、高温での過マンガン酸カリウム。

還元: 室温での無水エーテル中での水素化リチウムアルミニウム。

置換: 塩化アルミニウムなどのルイス酸触媒の存在下でのハロゲン(例:臭素)。

生成される主な生成物

酸化: カルボン酸。

還元: アミンまたはアルコール。

置換: ハロゲン化誘導体またはその他の置換された化合物。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzenediacetonitrile, 2-methoxy- typically involves the reaction of 1,3-benzenediacetonitrile with methoxy-containing reagents under specific conditions. One common method is the etherification of 1,3-benzenediacetonitrile using methanol in the presence of a strong acid catalyst, such as sulfuric acid, at elevated temperatures. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product.

Industrial Production Methods

Industrial production of 1,3-Benzenediacetonitrile, 2-methoxy- may involve large-scale etherification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.

化学反応の分析

Types of Reactions

1,3-Benzenediacetonitrile, 2-methoxy- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like halogens or organometallic compounds.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst, such as aluminum chloride.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Amines or alcohols.

Substitution: Halogenated derivatives or other substituted compounds.

科学的研究の応用

1,3-ベンゼンジアセトニトリル、2-メトキシ- は、以下を含むいくつかの科学研究の応用があります。

化学: 複雑な有機分子やポリマーの合成におけるビルディングブロックとして使用されます。

生物学: 抗菌性や抗がん性などの潜在的な生物活性について調査されています。

医学: 治療の可能性を持つ医薬品化合物の開発における前駆体として注目されています。

工業: 特殊化学薬品、染料、農薬の生産に使用されています。

作用機序

1,3-ベンゼンジアセトニトリル、2-メトキシ- の作用機序は、特定の分子標的や経路との相互作用に関係しています。この化合物は、反応条件や反応物の性質に応じて、求核剤または求電子剤として作用することができます。標的分子との共有結合を形成し、生物学的経路や化学プロセスの調節につながる可能性があります。正確な作用機序は、特定の用途や化合物が使用される分子コンテキストによって異なります。

類似化合物との比較

類似化合物

1,3-ベンゼンジアセトニトリル: メトキシ基のない親化合物。

1,2-ベンゼンジアセトニトリル: ベンゼン環上の異なる位置にニトリル基を持つ異性体。

5-メチル-1,3-ベンゼンジアセトニトリル: メトキシ基の代わりにメチル基を持つ誘導体。

独自性

1,3-ベンゼンジアセトニトリル、2-メトキシ- は、メトキシ基の存在により、独特の化学的性質と反応性を持ちます。この官能基は、化合物の有機溶媒への溶解性を高め、電子特性に影響を与え、さまざまな化学合成や用途における貴重な中間体となります。

特性

CAS番号 |

144316-87-0 |

|---|---|

分子式 |

C11H10N2O |

分子量 |

186.21 g/mol |

IUPAC名 |

2-[3-(cyanomethyl)-2-methoxyphenyl]acetonitrile |

InChI |

InChI=1S/C11H10N2O/c1-14-11-9(5-7-12)3-2-4-10(11)6-8-13/h2-4H,5-6H2,1H3 |

InChIキー |

XREVKTNTUCDTGP-UHFFFAOYSA-N |

正規SMILES |

COC1=C(C=CC=C1CC#N)CC#N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![D-Norleucine, N-[(1,1-dimethylethoxy)carbonyl]-1-(methoxycarbonyl)-D-tryptophyl-, (4-nitrophenyl)methyl ester](/img/structure/B12545748.png)

![(3R,4R)-4-(Thiophen-2-yl)-3-{[tri(propan-2-yl)silyl]oxy}azetidin-2-one](/img/structure/B12545784.png)

![4-Methyl-N-[1-(naphthalen-2-yl)propyl]benzene-1-sulfonamide](/img/structure/B12545790.png)

![Benzonitrile, 4-[[(4-bromophenyl)imino]methyl]-](/img/structure/B12545797.png)

![Bis{4-[4-nitro-2-(trifluoromethyl)phenoxy]phenyl}methanone](/img/structure/B12545801.png)

![2-[(Naphthalen-1-yl)oxy]-2-oxoethyl 2-methylprop-2-enoate](/img/structure/B12545812.png)

![N~1~,N~3~-Bis[bis(dimethylamino)methylidene]benzene-1,3-dicarboxamide](/img/structure/B12545814.png)

![Benzamide, 2-[(2-bromoethyl)[2-[(methylsulfonyl)oxy]ethyl]amino]-3,5-dinitro-N-[2-(phosphonooxy)ethyl]-, monosodium salt (9CI)](/img/structure/B12545857.png)